Chlorthiophos

Catalog No.
S1539532
CAS No.
60238-56-4
M.F
C11H15Cl2O3PS2
M. Wt
361.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorthiophos

CAS Number

60238-56-4

Product Name

Chlorthiophos

IUPAC Name

(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C11H15Cl2O3PS2

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3

InChI Key

JAZJVWLGNLCNDD-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl

Solubility

Practically insol in water, sol in most organic solvents

Synonyms

Celamerck S 2957, Celathion, chlorthiophos

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl

Insecticidal Properties:

Chlorthiophos, an organophosphorus pesticide, has been extensively studied in scientific research for its insecticidal properties. It acts by inhibiting the enzyme acetylcholinesterase in insects, leading to uncontrolled nerve impulses and ultimately death []. Research has explored its effectiveness against various insect pests, including:

  • Cotton bollworms and leafworms: Studies have demonstrated the efficacy of chlorthiophos in controlling these cotton pests, leading to increased crop yield.
  • Mosquitoes: Research has investigated the use of chlorthiophos for mosquito control, although concerns regarding its safety and potential for resistance have limited its application in this area [].
  • Tsetse flies: Studies have shown the effectiveness of chlorthiophos in controlling tsetse fly populations, contributing to the control of sleeping sickness in some regions [].

Environmental Fate and Impact:

Research also focuses on understanding the environmental fate and impact of chlorthiophos. This includes studies on:

  • Degradation: Research has investigated the breakdown of chlorthiophos in the environment, including soil and water, to assess its persistence and potential for contamination.
  • Non-target effects: Studies have explored the potential for chlorthiophos to harm non-target organisms, such as beneficial insects and wildlife, raising concerns about its broader ecological impact.

Analytical Methods:

Developing sensitive and accurate analytical methods is crucial for monitoring chlorthiophos in the environment and food products. Research focuses on:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used techniques for detecting and measuring chlorthiophos residues in various matrices.
  • Biosensors: Research is exploring the development of biosensors for rapid and cost-effective detection of chlorthiophos, offering potential for field applications.

Alternatives and Risk Assessment:

Due to concerns about the potential health and environmental risks associated with chlorthiophos, research is actively exploring:

  • Safer alternatives: Scientists are investigating alternative pest control methods with lower toxicity profiles and reduced environmental impact.
  • Risk assessment: Research aims to assess the potential risks associated with chlorthiophos use, informing regulatory decisions and promoting safe handling practices.

Chlorthiophos is an organophosphate compound with the chemical formula C₁₁H₁₅Cl₂O₃PS₂ and a molecular weight of 361.25 g/mol. It is classified as a highly toxic cholinesterase inhibitor, primarily affecting the nervous system of mammals. The compound appears as a solid with an off-white color and low melting point, and it is known for its neurotoxic properties, making it a hazardous substance in agricultural applications .

Chlorthiophos acts by inhibiting acetylcholinesterase (AChE), a vital enzyme in the nervous system of insects []. AChE facilitates the breakdown of acetylcholine (ACh), a neurotransmitter responsible for transmitting nerve impulses. By inhibiting AChE, chlorthiophos disrupts nerve signal transmission, leading to paralysis and ultimately death of the insect [].

Physical and Chemical Properties

  • Formula: C11H15Cl2O3PS2 []
  • Molecular Weight: 361.24 g/mol []
  • Physical State: Colorless to light yellow liquid []
  • Melting Point: Not reported
  • Boiling Point: Decomposes at around 150°C []
  • Solubility: Slightly soluble in water (around 20 mg/L) [], soluble in organic solvents like ethanol and chloroform []
  • Stability: Hydrolyzes in water, especially under alkaline conditions
, particularly in the presence of hydroxyl radicals, which can lead to its degradation in the atmosphere. This reaction is significant in understanding its environmental persistence and potential toxicity. Additionally, chlorthiophos can react with strong reducing agents, potentially forming phosphine gas, a highly toxic and flammable compound .

As a cholinesterase inhibitor, chlorthiophos disrupts the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase. This leads to an accumulation of acetylcholine at synapses, causing continuous stimulation of muscles, glands, and the central nervous system. The biological activity of chlorthiophos makes it highly toxic to humans and other mammals, resulting in symptoms such as respiratory distress, muscle twitching, and potentially fatal outcomes if exposure is significant .

Chlorthiophos can be synthesized through various methods commonly used for organophosphate compounds. One typical synthesis route involves the reaction of chlorothiophosphate with an appropriate alcohol or phenol under controlled conditions. This process allows for the introduction of specific functional groups that enhance its biological activity and stability .

Studies on interaction mechanisms indicate that chlorthiophos can interact with various biological systems beyond just cholinesterase inhibition. Research has shown that exposure can lead to oxidative stress and other neurotoxic effects that may not be directly related to cholinesterase activity alone. These interactions highlight the need for comprehensive studies to understand the full scope of its biological impact .

Chlorthiophos shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaToxicity LevelPrimary Use
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSHighInsecticide
MalathionC₁₄H₁₉O₃PSModerateInsecticide
DiazinonC₁₂H₁₄N₂O₃PSModerateInsecticide
ParathionC₁₄H₁₈NO₃PSVery HighInsecticide

Uniqueness of Chlorthiophos:

  • Chlorthiophos has a distinct structure that includes two chlorine atoms and a thiophosphate group, making it particularly potent as a cholinesterase inhibitor.
  • Its specific mechanism of action and resulting biological effects differ from those of other organophosphates, contributing to its unique profile in both efficacy and toxicity.

Physical Description

Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998)

Color/Form

Brown liquid with crystals at low temp

XLogP3

6

Boiling Point

307 to 316 °F at 0.013 mm Hg (EPA, 1998)
150 °C at 0.001 mm Hg

Density

1.345 at 68 °F (EPA, 1998)

UNII

1Y631ZW1IN

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/
The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Phosphorylated enzymes, like acetylated acetylcholinesterase, are esters and may be hydrolyzed by nucleophilic agents, including water. The rate at which phosphorylated enzymes are reactivated by water is extremely low, compared to the rate for acetylcholinesterase combined with acetate. When inhibition is by isopropyl phosphate, the rate is essentially zero. /Organic phosphorous pesticides/
Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

0.0004 mm Hg at 77 °F (EPA, 1998)

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

21923-23-9
60238-56-4

Wikipedia

Chlorthiophos i

Use Classification

Agrochemicals -> Insecticides

General Manufacturing Information

Introduced in 1968 by Boehringer Cela, DBP 1,298,990 ... US patent 3,600,472.
Effective at rates of 25 to 75 g ai/100 l (300 to 1500 ai/ha) depending on pests and crop.
Discontinued Names: Celathion (Celamerck Gmbh).
Mixture of three isomers: (1) O-2,5-dichloro-4-(methylthio) phenyl phosphorothioic acid O,O-diethyl ester (main component); (2) O-2,4-dichloro-5-(methylthio) phenyl phosphorothioic acid O,O-diethyl ester; (3) O-4,5-dichloro-2-(methylthio) phenyl phosphorothioic acid O,O-diethyl ester. CAS 21923-23-9 (for main isomer); CAS 60238-56-4 (for mixture of isomers).

Analytic Laboratory Methods

Analysis: Product analysis by bromometric titration; residue analysis by GLC.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/
ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Dates

Last modified: 08-15-2023

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